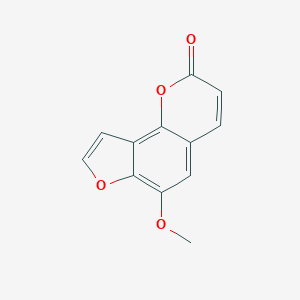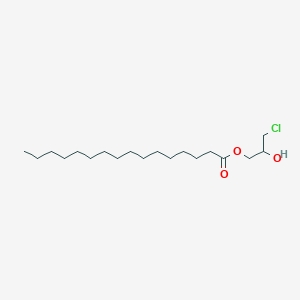
3-Chloro-1,2-propanediol 1-Palmitate
描述
Synthesis Analysis
The synthesis of 3-Chloro-1,2-propanediol (3-MCPD) and its derivatives, including esters like 3-Chloro-1,2-propanediol 1-Palmitate, has been the subject of various studies. A notable method for synthesizing 3-MCPD, which could be extended to its ester forms, involves an eco-friendly, highly efficient conversion of epichlorohydrin to 3-chloro-1,2-propanediol, employing water without the need for solvents or purification, yielding nearly quantitative outcomes (da Silveira Pinto, da Silva, & de Souza, 2016).
Molecular Structure Analysis
The molecular structure of 3-MCPD esters, including the palmitate derivative, is crucial for understanding their chemical behavior and interactions. Studies involving the assessment of molecular reactions and formations of these esters in oils have provided insights into their structural attributes and formation mechanisms (Yao et al., 2019).
Chemical Reactions and Properties
3-MCPD and its esters participate in various chemical reactions, notably hydrolysis, where esters can be broken down into 3-MCPD and fatty acids. This reaction is significant due to the potential release of free 3-MCPD, a compound of concern regarding food safety (Buhrke, Weisshaar, & Lampen, 2011).
科学研究应用
Organic Synthesis and Pharmaceutical Applications : 3-Chloro-1,2-propanediol is a crucial building block in organic synthesis. It has been utilized in synthesizing linezolid, an antibiotic used against antibiotic-resistant gram-positive bacteria (da Silveira Pinto, Silva, & de Souza, 2016).
Reproductive Health Research : It has been discovered that oral administration of 3-chloro-1,2-propanediol can produce antifertility effects in males without affecting spermatogenesis or libido (Gunn, Gould, & Anderson, 1969).
Immunology Studies : 3-MCPD esters, including 1-palmitate, can suppress T lymphocyte activation, cell cycle activity, and cytokine secretion, potentially impacting the immune system (Huang et al., 2018).
Nephrotoxicity Research : 3-MCPD 1-palmitate (MPE) has been shown to induce tubular cell apoptosis in vivo via the JNK/p53 pathways, playing a role in nephrotoxicity of 3-MCPD esters (Liu et al., 2016).
Food Safety and Analysis : Gas chromatography/ion-trap tandem mass spectrometry is used to determine 3-chloro-1,2-propanediol levels in food products, ensuring their safety (Hamlet, 1998).
Environmental Studies : Its removal from water is crucial due to toxicity concerns, as it often appears as a by-product in food products and wastewater treatment (Nienow, Poyer, Hua, & Jafvert, 2009).
Toxicology and Health Impact : 3-MCPD and its esters are of interest due to their potential carcinogenic and genotoxic properties, particularly in food products like infant formula (Leigh & Macmahon, 2017).
安全和危害
未来方向
Recent concerns about potential health risks associated with 3-chloro-1,2-propanediol fatty acid esters (3-MCPD esters) and glycidyl fatty acid esters (GEs) in refined vegetable oils and fats have led to the development of various methods for quantitative determinations of these compounds . The key question for future research is to which degree these 3-MCPD fatty acid esters are hydrolyzed in the human gut .
属性
IUPAC Name |
(3-chloro-2-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBIHFLJUKBYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952848 | |
| Record name | 3-Chloro-2-hydroxypropyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,2-propanediol 1-Palmitate | |
CAS RN |
30557-04-1 | |
| Record name | 3-Chloro-1,2-propanediol 1-palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30557-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1,2-propanediol 1-palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030557041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-hydroxypropyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-1,2-PROPANEDIOL 1-PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F94G01857T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



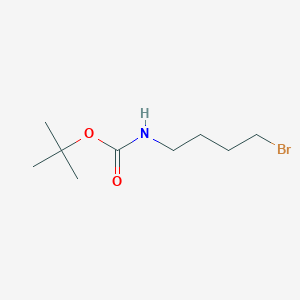
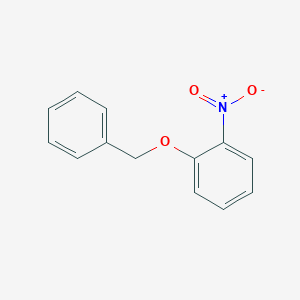
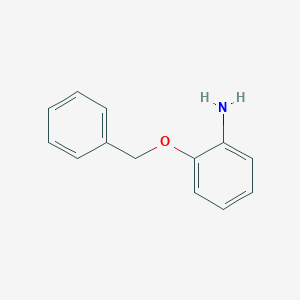
![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16608.png)
![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16609.png)
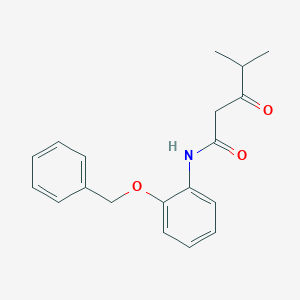
![(4R,6R)-6-[2-[2-(4-Fluorophenyl)-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B16613.png)
![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16615.png)
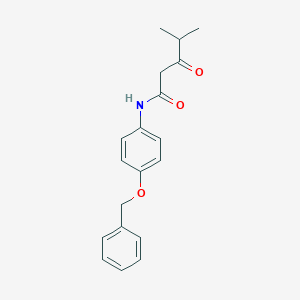
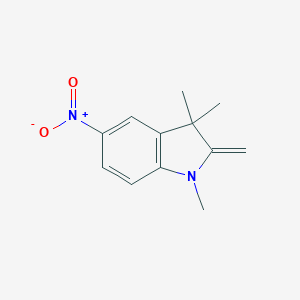
![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)

